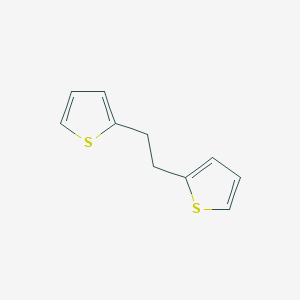

Thiophene, 2,2'-(1,2-ethanediyl)bis-

Description

Significance of Bis-Thiophene Motifs in Conjugated Organic Systems Research

The bis-thiophene motif, which consists of two connected thiophene (B33073) rings, serves as a fundamental building block for a vast array of complex organic semiconductors. nih.gov The way these rings are linked—whether directly, fused, or separated by a bridging group—profoundly influences the material's properties. In fully conjugated systems, the p-orbitals of adjacent atoms overlap across the entire structure, creating a continuous pathway for electrons. wikipedia.orglibretexts.org This extended π-conjugation typically leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for absorbing visible light and facilitating charge transport. nih.govcmu.edu

The planarity of the molecular structure is a critical factor; a more planar backbone enhances the effective overlap of p-orbitals, leading to improved electronic communication along the chain. beilstein-journals.orgacs.org Fused thiophene systems, like thienothiophenes, represent a class of bis-thiophene motifs where the rings are annulated, resulting in a rigid and highly planar structure. beilstein-journals.org This structural rigidity prevents rotation around the bond connecting the rings, maximizing π-delocalization and often leading to superior performance in electronic devices. beilstein-journals.org The design of high-performance organic semiconductors, therefore, requires a detailed understanding of how the arrangement of these thiophene units affects molecular interactions and solid-state packing. nih.govresearchgate.net Researchers utilize these motifs to fine-tune the electronic and structural properties of materials, aiming to optimize performance for specific applications in organic electronics. acs.org

Historical Trajectories and Modern Relevance of Ethane-Bridged Bithiophene Derivatives in Materials Science

The field of thiophene chemistry has a rich history dating back to the 19th century. Thiophene was first discovered in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgbritannica.comnih.gov This discovery was followed by the development of foundational synthetic methods, such as the Paal-Knorr thiophene synthesis (1885), which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide to form the thiophene ring. wikipedia.orgtaylorandfrancis.com These early synthetic advancements paved the way for the creation of a wide variety of thiophene derivatives.

The specific compound Thiophene, 2,2'-(1,2-ethanediyl)bis- (also known as 1,2-bis(2-thienyl)ethane) represents a unique architectural design within the broader family of bis-thiophene derivatives. Unlike directly linked bithiophenes or those connected by a conjugated ethene (-CH=CH-) bridge, this molecule features a saturated ethane (B1197151) (-CH₂-CH₂-) bridge. This seemingly small structural change has profound electronic consequences. The saturated ethane linker consists only of single (sigma) bonds and lacks the p-orbitals necessary to participate in conjugation. researchgate.net Consequently, the π-electron systems of the two thiophene rings are electronically isolated from each other.

This electronic decoupling is central to the modern relevance of ethane-bridged bithiophenes in materials science. While fully conjugated systems are essential for applications requiring charge transport along the molecular backbone, non-conjugated linkers are valuable for other purposes. These molecules serve as excellent models for studying the photophysical properties of individual thiophene units without the complicating effects of through-bond conjugation. They are also employed as flexible spacers in the design of more complex materials, such as polymers or macrocycles, where specific spatial arrangements and conformational flexibility are desired without creating a continuous electronic pathway. The ethane bridge allows the two thienyl groups to act as independent functional units, a feature that can be exploited in sensor design or in the construction of materials where energy or charge transfer is intended to occur through space rather than through the covalent bond framework.

Table 1: Physicochemical Properties of Thiophene, 2,2'-(1,2-ethanediyl)bis- This interactive table provides key data for the subject compound.

| Property | Value |

|---|---|

| IUPAC Name | 2,2'-(Ethane-1,2-diyl)dithiophene |

| Synonyms | 1,2-Bis(2-thienyl)ethane |

| CAS Number | 7326-80-9 chemicalbook.com |

| Molecular Formula | C₁₀H₁₀S₂ |

| Molecular Weight | 194.32 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-thiophen-2-ylethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDENDYPVGDGGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332504 | |

| Record name | Thiophene, 2,2'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7326-80-9 | |

| Record name | 2,2′-(1,2-Ethanediyl)bis[thiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,2'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for Thiophene, 2,2 1,2 Ethanediyl Bis

Strategies for Constructing the 1,2-Ethanediyl Bis-Thiophene Scaffold

The creation of the 1,2-ethanediyl bis-thiophene core can be approached through various synthetic routes, primarily involving carbon-carbon bond formation between two thiophene (B33073) moieties or between a thiophene unit and a two-carbon linker.

Transition Metal-Catalyzed Cross-Coupling Approaches for Direct Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. Several established methods, while not extensively documented specifically for the direct synthesis of Thiophene, 2,2'-(1,2-ethanediyl)bis-, offer plausible and efficient pathways. The general concept involves the coupling of a 2-thienyl organometallic reagent with a 1,2-dihaloethane or the coupling of two 2-(halomethyl)thiophene molecules.

Key cross-coupling reactions applicable to this synthesis include:

Kumada Coupling : This reaction pairs a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. mdpi.comresearchgate.net A potential route would involve the reaction of 2-thienylmagnesium halide with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. The catalytic cycle, in the case of a palladium catalyst, typically involves oxidative addition of the organic halide to the Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the desired product. mdpi.com

Negishi Coupling : This method utilizes an organozinc compound, which is coupled with an organic halide catalyzed by a nickel or palladium complex. ut.ac.ir The synthesis could proceed by reacting a 2-thienylzinc halide with a 1,2-dihaloethane. Negishi coupling is known for its high functional group tolerance and is a widely used method for C-C bond formation. ut.ac.irnih.gov

Stille Coupling : In a Stille coupling, an organotin compound is reacted with an organic halide, catalyzed by palladium. rsc.org The synthesis of the target molecule could be envisioned through the reaction of 2-(tributylstannyl)thiophene (B31521) with a 1,2-dihaloethane. A significant drawback of this method is the toxicity of the organotin compounds.

Suzuki Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. lsu.edu A possible synthetic design would be the reaction of thiophene-2-boronic acid with a 1,2-dihaloethane. Suzuki couplings are favored for their mild reaction conditions and the low toxicity of the boron reagents.

A comparative overview of these potential cross-coupling strategies is presented in Table 1.

| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Advantages |

| Kumada | 2-Thienylmagnesium halide | 1,2-Dihaloethane | Ni or Pd | Utilizes readily available Grignard reagents. |

| Negishi | 2-Thienylzinc halide | 1,2-Dihaloethane | Ni or Pd | High functional group tolerance. |

| Stille | 2-(Tributylstannyl)thiophene | 1,2-Dihaloethane | Pd | Stable organometallic reagents. |

| Suzuki | Thiophene-2-boronic acid | 1,2-Dihaloethane | Pd | Low toxicity of boron reagents, mild conditions. |

This table presents plausible cross-coupling strategies for the synthesis of Thiophene, 2,2'-(1,2-ethanediyl)bis- based on established methodologies.

Cyclization and Ring-Transformation Routes to Thiophene, 2,2'-(1,2-ethanediyl)bis-

While cross-coupling reactions provide direct routes to the target molecule, cyclization and ring-transformation strategies represent alternative, albeit less direct, pathways. These methods often involve the construction of the thiophene rings from acyclic precursors that already contain the ethanediyl bridge.

One classical approach to thiophene synthesis is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. To synthesize Thiophene, 2,2'-(1,2-ethanediyl)bis- via this route, a precursor such as 1,6-bis(thien-2-yl)hexane-1,4-dione would be required, which itself would need to be synthesized.

Ring expansion of smaller sulfur-containing heterocycles, such as thiiranes, or ring contraction of larger rings are also potential but less common strategies for constructing the thiophene rings. nih.gov

Novel Synthetic Pathways and Mechanistic Considerations

A highly plausible and practical approach for the synthesis of Thiophene, 2,2'-(1,2-ethanediyl)bis- is the reductive coupling of 2-(halomethyl)thiophenes . This method is analogous to the Wurtz reaction. The precursor, 2-(chloromethyl)thiophene (B1266113), can be synthesized by the chloromethylation of thiophene using formaldehyde (B43269) and hydrogen chloride. orgsyn.org The subsequent reductive coupling of 2-(chloromethyl)thiophene can be achieved using a variety of reducing agents, such as sodium or other active metals, to yield the desired 1,2-bis(2-thienyl)ethane.

Electrochemical methods also present a novel pathway for the synthesis of such compounds. The electrochemical reduction of 2-(halomethyl)thiophenes could potentially lead to the formation of the desired dimer through the generation of radical or anionic intermediates.

Functionalization and Derivatization of the Thiophene, 2,2'-(1,2-ethanediyl)bis- Core

The functionalization of the Thiophene, 2,2'-(1,2-ethanediyl)bis- core is crucial for tuning its electronic and physical properties, and for preparing it for further applications, such as in polymers and as ligands.

Peripheral Modification Strategies for Tunable Reactivity and Interactions

The thiophene rings in the 1,2-bis(2-thienyl)ethane scaffold are susceptible to electrophilic substitution reactions, primarily at the 5 and 5' positions (the positions adjacent to the sulfur atom and furthest from the ethane (B1197151) bridge).

A key functionalization reaction is bromination . The reaction of Thiophene, 2,2'-(1,2-ethanediyl)bis- with N-bromosuccinimide (NBS) can introduce bromine atoms at the 5 and 5' positions, yielding 1,2-bis(5-bromo-2-thienyl)ethane. nih.gov This dibrominated derivative is a versatile intermediate for further cross-coupling reactions, allowing for the introduction of a wide range of functional groups. For instance, it can be used in Suzuki or Stille couplings to attach aryl, heteroaryl, or vinyl groups, thereby extending the π-conjugation of the system. researchgate.netrsc.org

Other electrophilic substitution reactions, such as nitration, acylation, and sulfonation, can also be employed to introduce various functionalities onto the thiophene rings, enabling fine-tuning of the molecule's properties.

Precursor Synthesis for Polymerization and Ligand Applications

Thiophene, 2,2'-(1,2-ethanediyl)bis- and its derivatives are valuable precursors for the synthesis of conjugated polymers and coordination ligands.

For polymerization , the aforementioned 1,2-bis(5-bromo-2-thienyl)ethane is a key monomer. This compound can undergo various types of polycondensation reactions, such as Stille polymerization with a bis(stannyl) comonomer or Suzuki polycondensation with a diboronic acid or ester comonomer, to produce well-defined conjugated polymers. researchgate.net These polymers, which incorporate the 1,2-bis(2-thienyl)ethane unit, are of interest for applications in organic electronics. mdpi.com

In the context of ligand applications , the 1,2-bis(2-thienyl)ethane scaffold can be modified to create chelating ligands for transition metal complexes. For example, the introduction of phosphine (B1218219) groups onto the thiophene rings can lead to the formation of bidentate ligands analogous to the well-known 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.gov Such ligands can be used in the preparation of catalysts for various organic transformations, including olefin polymerization. ut.ac.ir The synthesis of these functionalized ligands would typically involve lithiation of the thiophene rings followed by reaction with a suitable electrophile, such as chlorodiphenylphosphine.

Sustainable Synthetic Practices in the Production of Ethane-Bridged Bithiophenes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including ethane-bridged bithiophenes. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key areas of improvement in the synthesis of Thiophene, 2,2'-(1,2-ethanediyl)bis- include:

Atom Economy: The Kumada coupling reaction, in principle, has a high atom economy as most of the atoms from the reactants are incorporated into the final product. jocpr.com However, the generation of magnesium halide salts as byproducts is a consideration. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov

Solvent Selection: Traditional syntheses often employ volatile and potentially hazardous organic solvents like THF and toluene. A significant advancement in sustainable practices is the exploration of bio-based solvents. researchgate.netresearchgate.net For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, has emerged as a greener alternative to THF in many applications. mdpi.com The use of aqueous media for cross-coupling reactions, such as in certain Suzuki-Miyaura couplings, also represents a more environmentally friendly approach. researchgate.net

Catalyst Efficiency and Recyclability: The development of highly efficient catalysts that can be used at low loadings reduces the amount of metal waste. Furthermore, research into heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of sustainable synthesis. rsc.orgnih.gov Metal-organic frameworks (MOFs) containing catalytically active metals are one such area of investigation. researchgate.net

Table 2: Comparison of Conventional vs. Greener Approaches for Bithiophene Synthesis (Illustrative Examples)

| Parameter | Conventional Method | Greener Alternative |

| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Water (in modified procedures) |

| Catalyst | Homogeneous Ni/Pd complexes | Heterogeneous or recyclable catalysts, lower catalyst loading |

| Atom Economy | High (inherent to coupling) | Maximized through optimized reaction conditions |

| E-Factor * | Moderate | Lower (due to solvent and catalyst recycling) |

*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. A lower E-Factor indicates a more environmentally friendly process.

The pursuit of more sustainable synthetic routes for Thiophene, 2,2'-(1,2-ethanediyl)bis- and related compounds is an ongoing effort in the field of organic chemistry, driven by the need to balance industrial production with environmental responsibility.

Polymerization Science and Macromolecular Engineering Utilizing Thiophene, 2,2 1,2 Ethanediyl Bis

Mechanistic Studies of Polymerization Processes Involving the Bis-Thiophene Monomer

The polymerization of Thiophene (B33073), 2,2'-(1,2-ethanediyl)bis- can be achieved through several pathways, each with distinct mechanisms that influence the structure and properties of the resulting polymer. The primary methods include oxidative polymerization, controlled polymerization techniques, and electropolymerization, all of which proceed by coupling at the C5 positions of the thiophene rings.

Oxidative Polymerization Kinetics and Mechanisms

Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. For Thiophene, 2,2'-(1,2-ethanediyl)bis-, this process typically employs a Lewis acid oxidant, most commonly iron(III) chloride (FeCl₃), in a suitable solvent like chloroform. researchgate.net

The polymerization mechanism is understood to initiate through a one-electron oxidation of the thiophene ring by FeCl₃, forming a radical cation. rloginconsulting.com This highly reactive intermediate then couples with another radical cation or a neutral monomer. The process propagates through subsequent oxidation and coupling steps, leading to the formation of poly(1,2-bis(2-thienyl)ethane).

Proposed Mechanism with FeCl₃:

Initiation: The process begins with the oxidation of the monomer by FeCl₃, which is most effective when the oxidant is in its solid state. The active sites are believed to be the Fe³⁺ ions on the crystal surface, which act as strong Lewis acids. kpi.ua This step generates a thiophene radical cation.

(C₄H₃S)-CH₂CH₂-(C₄H₃S) + 2FeCl₃ → [(C₄H₃S)-CH₂CH₂-(C₄H₃S)]•⁺ + 2FeCl₂ + 2HCl

Propagation: The radical cations couple, typically at the electron-rich C5 positions (alpha to the sulfur atom), forming a dimer with the expulsion of two protons. This dimer is then re-oxidized to a radical cation state, allowing for further chain growth. researchgate.net

Termination: The polymerization terminates through various pathways, including reaction with quenching agents (like methanol) or by reaching a molecular weight that precipitates out of the solution.

The kinetics of this polymerization are complex and influenced by factors such as oxidant-to-monomer ratio, temperature, and solvent. The reaction is generally rapid, often leading to high molecular weight polymers but with broad molecular weight distributions (polydispersity). rloginconsulting.com The flexible ethane (B1197151) linker in the monomer can influence the polymer's morphology and solubility compared to polymers made from more rigid bis-thiophene monomers.

Controlled Radical Polymerization and Living Polymerization Techniques

While traditional free-radical polymerization methods are not directly applicable to the thiophene rings of Thiophene, 2,2'-(1,2-ethanediyl)bis-, the principles of controlled and living polymerization can be applied through chain-growth polycondensation methods. wikipedia.orglibretexts.org These techniques are crucial for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. warwick.ac.uk

The most relevant technique for this class of monomers is Catalyst-Transfer Polycondensation (CTP) . In CTP, typically using a Ni or Pd catalyst, the catalyst remains associated with the end of the growing polymer chain and "walks" along the chain as new monomer units are added. researchgate.net This process suppresses termination and chain-transfer reactions, imparting living characteristics to the polymerization. wikipedia.org

General Mechanism for Catalyst-Transfer Polycondensation:

A dihalogenated monomer (e.g., 5,5'-dibromo-1,2-bis(2-thienyl)ethane) is treated with a Grignard reagent to form a magnesium-based organometallic.

A Ni(II) or Pd(II) catalyst, such as Ni(dppp)Cl₂, initiates the polymerization.

The catalyst facilitates cross-coupling between monomer units in a chain-growth fashion. After each monomer addition, the catalyst transfers to the new chain end, preparing it for the next coupling event. researchgate.net

This method allows for the synthesis of block copolymers by the sequential addition of different monomers. wikipedia.org Although specific studies on the application of CTP to Thiophene, 2,2'-(1,2-ethanediyl)bis- are not widely documented, the established success of this technique with other thiophene derivatives suggests its viability.

| Polymerization Technique | Control over MW | Polydispersity Index (PDI) | Architectural Control | Typical Monomers |

| Oxidative Polymerization | Low | High (> 2.0) | Low | Thiophenes, Pyrroles, Anilines |

| Catalyst-Transfer Polycondensation (Living) | High | Low (< 1.5) | High (Block Copolymers) | Dihalogenated Thiophenes/Arenes |

| Living Anionic Polymerization | High | Low (< 1.2) | High (Block, Star Polymers) | Vinyl Thiophenes, Styrenes |

This table compares general characteristics of polymerization methods relevant to thiophene-based monomers.

Electropolymerization Pathways and Film Formation

Electropolymerization is a powerful technique for creating thin, uniform, and conductive polymer films directly onto an electrode surface. For Thiophene, 2,2'-(1,2-ethanediyl)bis-, the process involves the anodic oxidation of the monomer in an electrolyte solution. winona.edu

The pathway begins with the oxidation of the monomer at the electrode surface to form a radical cation. This occurs at a specific oxidation potential, which for many bis-thiophene monomers is relatively low due to the electron-rich nature of the two coupled rings. acs.orgresearchgate.net These radical cations then couple to form dimers, which remain reactive and continue to oligomerize and polymerize on the electrode surface. The resulting polymer film is often insoluble in the electrolyte solution and adheres to the electrode.

The growth, morphology, and properties of the polymer film can be controlled by the electrochemical parameters, such as the applied potential, current density, and the number of potential cycles in cyclic voltammetry. ntu.edu.tw The resulting poly(1,2-bis(2-thienyl)ethane) film is electroactive, meaning it can be reversibly oxidized (doped) and reduced (dedoped), often accompanied by a distinct color change (electrochromism). acs.org

| Property | Expected Value for Poly(1,2-bis(2-thienyl)ethane) | Basis of Analogy |

| Monomer Oxidation Potential | +0.5 to +0.8 V (vs. Ag/Ag+) | Based on similar bis(thienyl) monomers which oxidize at low potentials. acs.org |

| Polymer Redox Potential | +0.2 to +0.5 V (vs. Ag/Ag+) | Polymer redox potentials are typically lower than the monomer oxidation potential. |

| Optical Band Gap (Eg) | 2.0 - 2.4 eV | The flexible ethane linker may slightly disrupt conjugation compared to vinylene-linked analogs, leading to a wider band gap. acs.org |

| Electrochromism | Yes (e.g., Yellow/Orange to Blue/Purple) | A common feature of polythiophenes and their derivatives upon doping/dedoping. acs.org |

This table presents expected properties of electrochemically synthesized poly(1,2-bis(2-thienyl)ethane) based on data from analogous systems.

Design and Synthesis of Conjugated Polymers and Copolymers Incorporating Thiophene, 2,2'-(1,2-ethanediyl)bis- Units

The incorporation of Thiophene, 2,2'-(1,2-ethanediyl)bis- into copolymers is a key strategy for fine-tuning the optoelectronic properties of materials for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). By combining this electron-rich (donor) unit with an electron-deficient (acceptor) comonomer, a donor-acceptor (D-A) copolymer can be synthesized. rsc.orgmdpi.com This architecture lowers the polymer's band gap and facilitates intramolecular charge transfer.

Synthesis of these copolymers is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling. mdpi.com For a Suzuki coupling, a dibromo-derivative of Thiophene, 2,2'-(1,2-ethanediyl)bis- would be reacted with a diboronic ester derivative of an acceptor comonomer in the presence of a palladium catalyst.

The flexible ethane bridge of the Thiophene, 2,2'-(1,2-ethanediyl)bis- unit can impart greater solubility and influence the solid-state packing of the resulting copolymer, which are critical factors for device performance.

| Potential Acceptor Comonomer | Target Copolymer Property | Potential Application |

| Benzothiadiazole (BT) | Low band gap, strong absorption | Organic Photovoltaics (OPVs) |

| Diketopyrrolopyrrole (DPP) | High charge carrier mobility | Organic Field-Effect Transistors (OFETs) |

| Fluorene | Blue emission, good thermal stability | Organic Light-Emitting Diodes (OLEDs) |

This table lists potential comonomers for creating donor-acceptor copolymers with Thiophene, 2,2'-(1,2-ethanediyl)bis- and their targeted properties.

Architecture-Controlled Polymer Synthesis for Tailored Material Performance

Controlling the polymer architecture at the molecular level is essential for tailoring bulk material properties. By employing living polymerization techniques like Catalyst-Transfer Polycondensation (CTP), complex macromolecular structures such as block, graft, or star copolymers can be synthesized using Thiophene, 2,2'-(1,2-ethanediyl)bis- as a key building block. wikipedia.org

For instance, the synthesis of an A-B diblock copolymer could be achieved by first polymerizing monomer A (e.g., a derivative of Thiophene, 2,2'-(1,2-ethanediyl)bis-) via CTP, and then, upon its consumption, introducing monomer B to the living polymer chains for subsequent polymerization. The resulting block copolymer would have distinct segments with different properties, potentially leading to self-assembly into ordered nanostructures in the solid state.

Graft copolymers could be prepared by synthesizing a backbone polymer with reactive side chains, from which poly(1,2-bis(2-thienyl)ethane) chains could be grown. Alternatively, a macromonomer of poly(1,2-bis(2-thienyl)ethane) with a polymerizable end group could be synthesized and subsequently copolymerized with another monomer to form a graft copolymer. zenodo.org These advanced architectures allow for precise control over morphology and the combination of distinct functionalities within a single macromolecule.

Coordination Chemistry and Metal Organic Systems Featuring Thiophene, 2,2 1,2 Ethanediyl Bis

Ligating Behavior and Chelation Modes of the 1,2-Ethanediyl Bis-Thiophene Ligand

The "Thiophene, 2,2'-(1,2-ethanediyl)bis-" ligand, also known as 1,2-bis(2-thienyl)ethane, possesses two thiophene (B33073) rings connected by a flexible ethane (B1197151) bridge. This structure allows for several potential coordination modes with metal centers. The sulfur atom in the thiophene ring can act as a soft Lewis base, making it suitable for coordination to soft metal ions. Furthermore, the π-system of the thiophene ring can also participate in bonding.

The flexibility of the ethane linker is a critical feature, influencing the chelation behavior of the ligand. It can adopt different conformations, such as gauche and anti, which in turn dictates the spatial orientation of the two thiophene donor groups. This conformational flexibility allows the ligand to form stable chelate rings with a variety of metal ions, accommodating their preferred coordination geometries. The size of the resulting chelate ring is an important factor in the stability of the metal complex.

Based on the chemistry of similar bis-heterocyclic ligands, "Thiophene, 2,2'-(1,2-ethanediyl)bis-" is expected to act as a bidentate chelating ligand, coordinating to a single metal center through the sulfur atoms of both thiophene rings. The ethane bridge would facilitate the formation of a stable seven-membered chelate ring. In addition to this mononuclear chelation, the ligand could also act as a bridging ligand, connecting two different metal centers, thus leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode adopted would depend on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes involving "Thiophene, 2,2'-(1,2-ethanediyl)bis-" would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent can play a crucial role in the outcome of the reaction, influencing the solubility of the reactants and the crystallinity of the product.

While specific examples of mono- and polynuclear metal complexes with "Thiophene, 2,2'-(1,2-ethanediyl)bis-" are not extensively documented in the literature, the synthesis of such complexes is feasible. For instance, the reaction of this ligand with late transition metal salts, such as those of palladium(II) or platinum(II), would be expected to yield square planar complexes where the ligand acts as a bidentate chelating agent. With tetrahedral or octahedral metal ions, the flexible ethane linker can adapt to the required bite angle for stable chelation.

Polynuclear complexes could be envisioned where the ligand bridges two or more metal centers. The structural characterization of these complexes would rely on techniques such as single-crystal X-ray diffraction to determine the precise coordination geometry, bond lengths, and bond angles. Spectroscopic methods like FT-IR, UV-Vis, and NMR would provide further evidence for the coordination of the ligand to the metal center.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The use of bis-thiophene linkers in the rational design of MOFs is an area of growing interest. Thiophene-functionalized MOFs have shown promise as heterogeneous catalysts. nih.govresearchgate.netfigshare.com While "Thiophene, 2,2'-(1,2-ethanediyl)bis-" in its native form is not a typical MOF linker due to the lack of divergent coordinating groups, it can be functionalized, for example, with carboxylic acid groups on the thiophene rings, to serve as a building block for MOFs.

The flexible nature of the ethane bridge in a functionalized version of this ligand could lead to the formation of dynamic MOFs that can respond to external stimuli. The sulfur atoms within the pores of such MOFs could also serve as active sites for catalysis or for the selective adsorption of soft metal ions. The synthesis of thiol and thioether-based MOFs can be achieved through direct synthesis with appropriate ligands or through post-synthetic modification. rsc.org

Catalytic Activity and Reaction Mechanisms in Metal-Bis(thiophene) Systems

Metal complexes containing thiophene-based ligands have been explored for their catalytic activity in a variety of organic transformations. The electronic properties of the thiophene ring can be tuned by substituents, which in turn can influence the catalytic performance of the metal center.

Metal complexes of "Thiophene, 2,2'-(1,2-ethanediyl)bis-" have the potential to act as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the soluble metal complex would be directly involved in the catalytic cycle. For example, palladium complexes of similar phosphine-based ligands are active in cross-coupling reactions. The electronic properties of the bis-thiophene ligand could modulate the reactivity of the metal center in such reactions.

For heterogeneous catalysis, the metal complex could be immobilized on a solid support, or it could be an integral part of a MOF structure. Thiophene-functionalized Co-MOFs have been successfully employed as green heterogeneous catalysts for the Biginelli reaction. nih.govresearchgate.netfigshare.com A MOF constructed with a derivative of "Thiophene, 2,2'-(1,2-ethanediyl)bis-" could offer a robust and recyclable catalytic system.

The development of chiral ligands is crucial for asymmetric catalysis. The "Thiophene, 2,2'-(1,2-ethanediyl)bis-" ligand is achiral. However, it can be modified to introduce chirality, for instance, by incorporating chiral substituents on the thiophene rings or the ethane bridge. The resulting chiral ligand could then be used to synthesize metal complexes for stereoselective catalysis.

Theoretical and Computational Chemistry of Thiophene, 2,2 1,2 Ethanediyl Bis and Its Assemblies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Thiophene (B33073), 2,2'-(1,2-ethanediyl)bis- at the molecular level. These methods allow for a detailed analysis of its electronic landscape and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules and polymers. For Thiophene, 2,2'-(1,2-ethanediyl)bis-, DFT calculations can predict a range of properties, from optimized geometries to electronic characteristics. mdpi.comresearchgate.net These calculations are crucial for understanding the behavior of the molecule in different environments and for predicting the properties of polymers derived from it. unito.itresearchgate.net

DFT studies on thiophene-based oligomers often focus on parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for determining the electronic and optical properties of the material. unito.itacs.org The energy gap between the HOMO and LUMO levels, for instance, is a key indicator of the material's potential as a semiconductor.

A typical output from a DFT calculation on Thiophene, 2,2'-(1,2-ethanediyl)bis- would include the following data:

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 0.8 Debye | B3LYP/6-31G(d) |

Note: These values are representative and can vary based on the specific functional and basis set used in the calculation.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for predicting energetic and spectroscopic properties. umt.edu For Thiophene, 2,2'-(1,2-ethanediyl)bis-, these methods can be used to calculate vibrational frequencies, electronic excitation energies, and reaction pathways. researchgate.net

For instance, Time-Dependent DFT (TD-DFT), an extension of DFT, can be used to predict the UV-visible absorption spectrum of the molecule. arxiv.org This is achieved by calculating the energies of electronic transitions from the ground state to various excited states.

Below is a table of predicted electronic transitions for Thiophene, 2,2'-(1,2-ethanediyl)bis- from a TD-DFT calculation:

| Transition | Excitation Energy (eV) | Oscillator Strength |

| S0 -> S1 | 4.5 | 0.6 |

| S0 -> S2 | 5.2 | 0.1 |

| S0 -> S3 | 5.8 | 0.05 |

Note: These values are illustrative and depend on the level of theory and basis set employed.

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their assemblies over time. uni-ulm.de For Thiophene, 2,2'-(1,2-ethanediyl)bis-, MD simulations can provide insights into how individual molecules self-assemble into larger structures, such as thin films or nanofibers. acs.org These simulations can also be used to investigate the interactions of the molecule with other materials at interfaces. acs.org

MD simulations can reveal how factors like temperature, solvent, and chemical modifications influence the morphology and stability of the resulting assemblies. acs.org This information is critical for designing materials with specific nanostructures and properties. The study of excited state dynamics through MD simulations also offers insights into the photochemistry of thiophene-based systems. rsc.orgrsc.org

Multiscale Modeling Approaches for Polymerization and Material Performance Prediction

Multiscale modeling combines different computational techniques to study materials across various length and time scales. llnl.govtechconnect.org For polymers derived from Thiophene, 2,2'-(1,2-ethanediyl)bis-, a multiscale approach can bridge the gap between the quantum mechanical behavior of individual monomers and the macroscopic properties of the bulk material. rsc.orgresearchgate.net

This approach might involve using quantum chemical calculations to parameterize force fields for classical MD simulations. The MD simulations can then be used to study the morphology of the polymer on the nanoscale. Finally, continuum models can be employed to predict the mechanical and electronic properties of the material on a larger scale. This integrated approach is essential for the rational design of new polymeric materials with tailored performance characteristics. acs.org

Machine Learning and Data-Driven Approaches in Bis-Thiophene Research

Machine learning (ML) and data-driven approaches are increasingly being used in materials science to accelerate the discovery and design of new materials. rsc.orgyoutube.com In the context of bis-thiophene research, ML models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized compounds. mdpi.com

For example, a machine learning model could be developed to predict the HOMO-LUMO gap of a range of Thiophene, 2,2'-(1,2-ethanediyl)bis- derivatives based on their molecular structure. mit.edu This would allow for the rapid screening of a large number of potential candidates for a specific application, significantly reducing the time and cost associated with traditional experimental and computational methods. These models can identify complex structure-property relationships that may not be apparent from traditional analysis. youtube.com

Advanced Materials Applications of Thiophene, 2,2 1,2 Ethanediyl Bis Based Systems

Organic Electronic and Optoelectronic Devices

The unique molecular structure of oligothiophenes, including systems based on Thiophene (B33073), 2,2'-(1,2-ethanediyl)bis-, provides a versatile platform for creating high-performance organic electronic devices. These materials offer advantages over their polymer counterparts, such as high purity, well-defined structures, and the ease with which their functional groups can be modified to fine-tune electronic and morphological properties. This adaptability is crucial for optimizing performance in applications ranging from solar cells to transistors and light-emitting diodes.

Active Layer Components in Organic Photovoltaic Cells

Derivatives of oligothiophenes are promising donor materials for organic solar cells (OSCs). In the active layer of an organic photovoltaic (OPV) device, these materials are typically blended with an electron acceptor, often a fullerene derivative, to form a bulk heterojunction where charge separation occurs upon light absorption. The efficiency of this process is highly dependent on the energy levels (HOMO and LUMO) of the donor material.

Research has focused on designing donor-π-acceptor (D-π-A) molecules where a thiophene-based unit acts as the π-spacer. For instance, asymmetric electron-donor molecules incorporating triphenylamine (B166846) as the donor, a thienothiophene or thiophene spacer, and a dicyanovinylene acceptor have been developed for vacuum-deposited OPVs. The performance of these devices is directly linked to the molecular structure which influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

A study on D-π-A structures demonstrated that replacing a thiophene bridge with a thiazole (B1198619) unit in the molecular backbone could increase the power conversion efficiency (PCE) from 5.41% to 6.20%. This improvement was attributed to a lower-lying HOMO level, which resulted in a higher open-circuit voltage (Voc).

Table 1: Performance of Thiophene-Based Small Molecules in Organic Photovoltaic Cells

| Donor Molecule | HOMO (eV) | LUMO (eV) | PCE (%) | Voc (V) | Jsc (mA·cm⁻²) | FF |

|---|---|---|---|---|---|---|

| Molecule 1 (Thiophene bridge) | -5.51 | -3.48 | 5.41 | 0.87 | 11.04 | 0.57 |

| Molecule 2 (Thiazole bridge) | -5.57 | -3.58 | 6.20 | 0.95 | 12.01 | 0.54 |

| Molecule 10 (D-A type) | -4.98 | -3.38 | 1.70 | - | - | - |

Data sourced from a study on asymmetric electron-donor molecules for vacuum-deposited organic photovoltaic devices.

Charge Transport Materials in Organic Field-Effect Transistors (OFETs)

Oligothiophenes are among the most extensively studied materials for use as the active semiconductor layer in organic field-effect transistors (OFETs). Their performance is largely determined by the ability of the material to form well-ordered crystalline thin films, which facilitates efficient intermolecular charge hopping. The rigid structure and potential for strong intermolecular S···S and π-π interactions in fused-ring thienoacenes lead to enhanced charge carrier mobility.

The introduction of various substituent groups onto the thiophene backbone is a key strategy for controlling the molecular packing and, consequently, the electronic properties of the material. For example, a study on derivatives of trans-1,2-(dithieno[2,3-b:3′,2′-d]thiophene)ethene showed that subtle chemical modifications led to significant variations in film microstructure and device performance. A phenyl-substituted derivative demonstrated high thin-film FET performance, with a charge carrier mobility of up to 2.0 cm² V⁻¹ s⁻¹ and an on/off ratio as high as 10⁸. These devices also exhibited excellent environmental stability.

Table 2: Properties and OFET Performance of Fused Thiophene Derivatives

| Compound | Tdeg (°C) | HOMO (eV) | Eg (eV) | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |

|---|---|---|---|---|---|

| Compound 1 | 324 | 5.39 | 2.48 | - | - |

| Compound 2 | 365 | 5.36 | 2.53 | - | - |

| Compound 3 | 360 | 5.41 | 2.47 | up to 2.0 | up to 10⁸ |

| Compound 4 | 330 | 5.42 | 2.34 | - | - |

Data from a study on trans-1,2-(dithieno[2,3-b:3′,2′-d]thiophene)ethene derivatives.

Light-Emitting Materials in Organic Light-Emitting Diodes (OLEDs)

Thiophene-based systems are also integral to the development of organic light-emitting diodes (OLEDs), where they can function as light-emitting materials or charge-transport layers. The design of donor-π-acceptor (D-π-A) fluorophores allows for the tuning of emission colors and the enhancement of quantum efficiencies.

One such D-π-A compound, comprising a triphenylamine donor, a dimesitylboron acceptor, and a thieno[3,2-b]thiophene (B52689) π-conjugated linker, was synthesized and used as an emitter in a solution-processed OLED. This material exhibited strong fluorescence quantum yields of 86% in solution and 41% in the solid state. The resulting OLED device demonstrated a low turn-on voltage of 2.9 V and achieved a maximum external quantum efficiency of 4.61% and a maximum power efficiency of 6.70 lm/W. The strong performance highlights the potential of combining electron-rich thienothiophene units with suitable donor and acceptor moieties for creating efficient emitters for display technologies.

Table 3: Performance of a Thienothiophene-Based Emitter in a Solution-Processed OLED

| Parameter | Value |

|---|---|

| Max. Absorption (λabs) | 411 nm |

| Max. Emission (λem) | 520 nm |

| Quantum Yield (Solution) | 86% |

| Quantum Yield (Solid State) | 41% |

| Turn-on Voltage | 2.9 V |

| Max. External Quantum Efficiency | 4.61% |

| Max. Power Efficiency | 6.70 lm/W |

| Max. Current Efficiency | 10.6 cd/A |

Data from studies on a D-π-A type pull-push compound for OLED applications.

Chemical and Biological Sensing Platforms

The electronic and optical properties of materials derived from Thiophene, 2,2'-(1,2-ethanediyl)bis- make them excellent candidates for the active components in chemical and biological sensors. Their π-conjugated framework can interact with various analytes, leading to measurable changes in their electrical resistance or fluorescence characteristics.

Design Principles for Chemoresistive and Fluorescent Sensors

The design of sensors based on thiophene derivatives hinges on creating a system where the binding of a target analyte causes a distinct and detectable signal.

Chemoresistive Sensors: These sensors operate by measuring the change in electrical resistance of the sensing material upon exposure to an analyte. For metal oxide (MOx) chemoresistive sensors, the interaction of gas molecules with the sensor surface alters its conductivity. While not based on thiophene, the principles are transferable. A thiophene-based conductive polymer could similarly exhibit changes in resistance as analyte molecules adsorb to its surface, modulating charge transport pathways. The sensitivity and selectivity are controlled by the chemical structure of the thiophene derivative and its interaction with the target molecule.

Fluorescent Sensors: These sensors are designed based on analyte-induced changes in the fluorescence properties (e.g., intensity, wavelength, or lifetime) of a fluorophore. A common strategy involves linking a recognition unit to a thiophene-based fluorophore. Upon binding the target analyte, a conformational change or an electronic perturbation occurs, leading to a change in the fluorescence signal. For example, a conjugated polymer containing 2,6-bis(2-thienyl)pyridine units was synthesized as a chemosensor that showed high sensitivity and selectivity for palladium ions through a fluorescence quenching mechanism. Another design principle is the intramolecular displacement mechanism, where a sensor with a leaving group reacts with an analyte like a thiol. The subsequent intramolecular reaction of the analyte with the sensor scaffold produces a new compound with dramatically different photophysical properties, allowing for selective detection.

Detection Mechanisms and Selectivity in Sensing Applications

The mechanism of detection and the selectivity of the sensor are intrinsically linked to its molecular design.

Detection Mechanisms:

Fluorescence Quenching/Enhancement: In many fluorescent sensors, the interaction with a metal ion or another analyte can quench the fluorescence through processes like electron transfer or energy transfer. Conversely, binding can sometimes restrict intramolecular rotation or block quenching pathways, leading to fluorescence enhancement. A sensor based on thieno[2,3-b]quinoline was designed to detect In³⁺ and Fe³⁺ through fluorescence enhancement and quenching, respectively.

Intramolecular Displacement: This mechanism offers high selectivity for certain analytes. For instance, sensors designed for biological thiols like cysteine (Cys) and homocysteine (Hcy) can operate via a two-step reaction. First, the thiolate group of the analyte displaces a leaving group on the sensor. Then, the amino group of Cys/Hcy performs an intramolecular displacement of the newly attached sulfur, forming a fluorescent amino-substituted product. Other thiols lacking the amino group, like glutathione (B108866) (GSH), only undergo the first step, resulting in a sulfur-substituted product with different photophysical properties, thereby enabling discrimination.

Conductivity Modulation: In chemoresistive sensors, the analyte can act as an electron donor or acceptor when it adsorbs to the surface of the thiophene-based material. This interaction changes the charge carrier concentration in the material, leading to a measurable change in its resistance. The sensitivity of such sensors can be affected by environmental factors like humidity.

Selectivity: Achieving high selectivity is a critical challenge in sensor design. This is often accomplished by tailoring the specific binding site or reactive group on the sensor molecule to interact preferentially with the target analyte over other potentially interfering species. For example, the thieno[2,3-b]quinoline-based probe demonstrated good anti-interference ability, detecting specific metal ions even in the presence of other ions. Similarly, the intramolecular displacement mechanism provides excellent selectivity for Cys/Hcy over GSH.

Energy Conversion and Storage Technologies

The unique electronic and structural characteristics of polymers derived from Thiophene, 2,2'-(1,2-ethanediyl)bis-, also known as 1,2-bis(2-thienyl)ethane, position them as promising candidates for advanced energy conversion and storage applications. The conjugated thiophene units facilitate charge transport, a critical requirement for efficient electrode materials, while the flexible ethane (B1197151) linkage can enhance the polymer's mechanical stability and processability. These properties are particularly advantageous in the development of high-performance batteries, supercapacitors, and photoelectrochemical systems.

Electrode Materials for Batteries and Supercapacitors

Polymers based on Thiophene, 2,2'-(1,2-ethanediyl)bis- are being explored as active electrode materials in rechargeable batteries and supercapacitors due to their inherent redox activity, high charge carrier mobility, and theoretical high charge storage capacity. The thiophene moiety can undergo reversible p-doping and n-doping processes, allowing for the storage and release of charge.

In the context of lithium-ion batteries (LIBs) , thiophene-based polymers can serve as cathode or anode materials. As a cathode, the polymer undergoes oxidation (p-doping) during charging, releasing electrons to the external circuit and incorporating anions from the electrolyte to maintain charge neutrality. During discharge, the polymer is reduced (dedoped), releasing the anions and accepting electrons. The flexible and lightweight nature of these polymers offers potential advantages over traditional inorganic electrode materials, including higher theoretical specific capacities and greater mechanical resilience to the volume changes that occur during cycling.

Research into related thiophene-based polymers has demonstrated their potential in LIBs. For instance, a donor-acceptor thiophene-based polymer incorporating organoboron units (PBT-1) has shown a remarkable reversible capacity of 405 mAh g⁻¹ at a current density of 0.5 A g⁻¹ and excellent cycling stability over 10,000 cycles at 1 A g⁻¹. researchgate.netnih.gov This high performance is attributed to the polymer's charge delocalization and low LUMO energy level. researchgate.netnih.gov Another study on triazine–thiophene–thiophene conjugated porous polymers reported specific capacities as high as 725 mAh g⁻¹, which increased with higher thiophene content in the polymer structure. rsc.org

For supercapacitors , which store charge via electrostatic adsorption (electrical double-layer capacitance) and fast surface redox reactions (pseudocapacitance), polymers derived from Thiophene, 2,2'-(1,2-ethanediyl)bis- are attractive due to their high pseudocapacitive potential. The rapid doping/dedoping process at the electrode-electrolyte interface allows for high power densities and fast charge-discharge rates. The porous morphology of these polymer electrodes, which can be controlled during synthesis, is crucial for maximizing the electrochemically active surface area and facilitating ion diffusion.

While specific data for poly(1,2-bis(2-thienyl)ethane) is limited, studies on other thiophene-based polymers highlight their supercapacitor performance. For example, solvent-soluble thiophene-benzene based polymers have been investigated as electrode materials, with some exhibiting a specific capacitance of 196 F g⁻¹ and high energy and power densities. researchgate.net Furthermore, polymer-based nanocomposites, such as those involving polyaniline, have shown specific capacitances around 99 F g⁻¹ with good cycling stability. rsc.org

Interactive Data Table: Electrochemical Performance of Thiophene-Based Polymers in Batteries

| Polymer System | Application | Specific Capacity | Current Density | Cycling Stability | Reference |

| Organoboron–thiophene-based polymer (PBT-1) | Li-ion Battery Anode | 405 mAh g⁻¹ | 0.5 A g⁻¹ | >10,000 cycles | researchgate.netnih.gov |

| Triazine–thiophene–thiophene polymer (PTT-6@C) | Li-ion Battery Anode | 725 mAh g⁻¹ | 100 mA g⁻¹ | Not Specified | rsc.org |

| Poly(3,3′-bithiophene) (P33DT) | Li-ion Battery Anode | ~1215 mAh g⁻¹ | 45 mA g⁻¹ | Not Specified | rsc.org |

Interactive Data Table: Performance of Thiophene-Based Polymers in Supercapacitors

| Polymer System | Application | Specific Capacitance | Current Density | Capacitance Retention | Reference |

| Thiophene-benzene based polymer (BT-PDI) | Supercapacitor | 196 F g⁻¹ | 5 A g⁻¹ | 76% over 5000 cycles | researchgate.net |

| rGO/Polyaniline Nanocomposite | Supercapacitor | 99 F g⁻¹ | 0.5 mA | 98.3% after 1000 cycles | rsc.org |

Photoelectrochemical Energy Conversion Systems

In the realm of solar energy conversion, polymers derived from Thiophene, 2,2'-(1,2-ethanediyl)bis- hold promise for use in photoelectrochemical (PEC) cells and dye-sensitized solar cells (DSSCs). The conjugated backbone of these polymers allows for the absorption of light and the generation of excitons (electron-hole pairs). The efficiency of these systems depends on the effective separation of these charge carriers and their transport to the respective electrodes.

When used as a photoactive material in a PEC cell, a thin film of the polymer is coated onto a conductive substrate. Upon illumination, the polymer absorbs photons, creating excitons that can be dissociated at the polymer/electrolyte interface. The separated electrons and holes are then collected at the respective electrodes, generating a photocurrent. The bandgap of the polymer, which can be tuned through chemical modification, determines the portion of the solar spectrum that can be absorbed. For instance, studies on fused thiophene derivatives have shown that enlarging the molecular structure leads to a continuous decrease in the bandgap, from 1.92 eV to 1.59 eV, allowing for broader light absorption. rsc.org

Inorganic/organic hybrid systems have also been explored to enhance photoelectrochemical performance. For example, thin solid films of poly(2-(2-thienyl)furan) (PTF) incorporating cadmium sulfide (B99878) (CdS) nanoparticles have demonstrated enhanced photoactivity due to improved charge separation at the CdS/PTF interface. scirp.org Similarly, assemblies of poly(2,2'-bithiophene) with other organic and inorganic materials have been shown to widen the absorption in the visible light range and enhance charge transfer processes. semanticscholar.orgresearchgate.netresearchgate.net These findings suggest that composites of poly(1,2-bis(2-thienyl)ethane) with suitable inorganic semiconductors could be a viable strategy to improve the efficiency of photoelectrochemical devices.

The stability of the polymer under illumination and in the presence of an electrolyte is a critical factor for the long-term performance of PEC systems. The ethane linker in Thiophene, 2,2'-(1,2-ethanediyl)bis- may contribute to improved morphological stability of the resulting polymer films, potentially mitigating degradation processes.

Supramolecular Chemistry and Self Assembly of Thiophene, 2,2 1,2 Ethanediyl Bis Based Architectures

Non-Covalent Interactions Directing Assembly: Hydrogen Bonding, Pi-Pi Stacking, Van der Waals Forces

The self-assembly of Thiophene (B33073), 2,2'-(1,2-ethanediyl)bis- into ordered structures is primarily governed by a subtle interplay of non-covalent interactions. These weak forces, though individually modest, collectively dictate the spatial arrangement of the molecules in both the solid state and in solution.

Pi-Pi Stacking: The aromatic nature of the thiophene rings is the primary driver for π-π stacking interactions. In these interactions, the electron-rich π-systems of adjacent thiophene rings align, leading to an attractive force. The flexible ethane (B1197151) linker in Thiophene, 2,2'-(1,2-ethanediyl)bis- allows the two thiophene rings of a single molecule to potentially interact with the rings of neighboring molecules in various conformations. Theoretical calculations on thiophene dimers have shown that both parallel-displaced and T-shaped stacking arrangements are energetically favorable. nih.govnih.gov The specific geometry of π-π stacking in the solid state would significantly influence the electronic properties of the resulting material.

A summary of the potential non-covalent interactions involving the thiophene moiety is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| Pi-Pi Stacking | Thiophene π-system | Thiophene π-system | 10-50 |

| C-H···S Hydrogen Bond | Thiophene/Ethane C-H | Thiophene S | 2-10 |

| Van der Waals Forces | All atoms | All atoms | 0.4-4 |

Hierarchical Self-Organization in Solution and on Surfaces

The process of self-assembly is often hierarchical, with molecules first forming small, ordered aggregates that subsequently organize into larger, more complex structures.

In Solution: In solution, the self-assembly of Thiophene, 2,2'-(1,2-ethanediyl)bis- would be highly dependent on the solvent. In non-polar solvents, the propensity for π-π stacking would likely lead to the formation of oligomeric or polymeric aggregates. The flexible ethane linker could allow for either intramolecular interactions between the two thiophene rings or, more likely, intermolecular stacking leading to extended chains or sheets. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy could provide indirect evidence of such aggregation through changes in the absorption and emission spectra (e.g., red-shifts) as a function of concentration.

On Surfaces: When deposited on a solid substrate, such as graphite (B72142) or a metal surface, Thiophene, 2,2'-(1,2-ethanediyl)bis- is expected to form ordered two-dimensional (2D) structures. The adsorption and organization would be a result of a delicate balance between molecule-substrate interactions and intermolecular forces. Scanning tunneling microscopy (STM) is a powerful technique to visualize such self-assembled monolayers at the molecular level. Studies on other functionalized oligothiophenes have shown that the length of the conjugated backbone and the nature of substituents significantly influence the 2D crystal packing on surfaces. beilstein-journals.org For Thiophene, 2,2'-(1,2-ethanediyl)bis-, one could anticipate the formation of lamellar structures, where the molecules align in rows, stabilized by π-π stacking and C-H···S interactions.

Template-Assisted Assembly and Nano-Patterning of Bis-Thiophene Derivatives

Template-assisted assembly offers a powerful "bottom-up" approach for the fabrication of highly ordered nanostructures. In this strategy, a pre-patterned substrate or a supramolecular template guides the assembly of molecules into a desired architecture.

While there are no specific reports on the template-assisted assembly of Thiophene, 2,2'-(1,2-ethanediyl)bis-, the general principles can be applied. For instance, a substrate with nano-scale grooves or patterns could be used to direct the alignment of the molecules into nanowires. The dimensions of the template features would need to be compatible with the molecular dimensions and the preferred packing motifs of the bis-thiophene derivative.

Another approach involves the use of molecular templates, such as long-chain alkanes or other molecules that form a pre-organized monolayer on a surface. The Thiophene, 2,2'-(1,2-ethanediyl)bis- molecules could then co-assemble with the template, leading to the formation of specific, well-defined nanopatterns. The success of such an approach would depend on the specific non-covalent interactions between the bis-thiophene derivative and the template molecule. Computational modeling could be a valuable tool in predicting favorable template-analyte combinations and guiding the experimental design of such nano-patterning strategies. nih.gov

Future Research Trajectories and Interdisciplinary Outlooks for Thiophene, 2,2 1,2 Ethanediyl Bis

Integration into Nanotechnology and Quantum Materials Research

The incorporation of Thiophene (B33073), 2,2'-(1,2-ethanediyl)bis- and its derivatives into the fields of nanotechnology and quantum materials represents a promising frontier. The inherent electronic properties of the thiophene ring, a sulfur-containing five-membered heterocycle, make it a valuable component in the construction of organic electronic materials. numberanalytics.com Thiophene-based polymers, in particular, have been extensively studied for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.net

The future integration of Thiophene, 2,2'-(1,2-ethanediyl)bis- into nanotechnology could involve its use as a molecular building block for self-assembled monolayers or as a component in the synthesis of conductive nanoparticles. For instance, thiophene derivative-loaded nanoparticles have been explored for their anticancer activities, demonstrating the potential of combining thiophene chemistry with nanoparticle delivery systems. nih.gov The ethylene (B1197577) bridge in Thiophene, 2,2'-(1,2-ethanediyl)bis- provides conformational flexibility, which could be exploited in the design of nanoscale sensors or molecular switches.

In the realm of quantum materials, the precise arrangement of conjugated thiophene units can lead to emergent electronic phenomena. While direct research on Thiophene, 2,2'-(1,2-ethanediyl)bis- in quantum materials is still nascent, the broader class of thiophene-containing materials is being investigated for its potential in spintronics and quantum computing applications. The ability to tune the electronic properties through chemical modification of the thiophene rings or the linking bridge could pave the way for the development of novel quantum materials with tailored functionalities.

| Potential Nanotechnology Application | Key Feature of Thiophene, 2,2'-(1,2-ethanediyl)bis- |

| Molecular Electronics | Conjugated π-system of thiophene rings |

| Organic Field-Effect Transistors (OFETs) | Semiconductor properties of thiophene derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Luminescent properties of functionalized thiophenes rsc.org |

| Nanoparticle Functionalization | Versatile chemical reactivity for surface attachment |

Bio-Inspired Design and Biomimetic Functionality

Nature often serves as a source of inspiration for the design of novel functional molecules and materials. nih.govmdpi.com The concept of bio-inspired design involves mimicking biological structures and processes to create new technologies. ucl.ac.uk Thiophene derivatives have been investigated as biomimetics of natural compounds with biological activity. For example, certain thiophene carboxamide derivatives have been synthesized as biomimetics of the anticancer agent Combretastatin A-4. nih.govbohrium.comnih.gov

The future in this area for Thiophene, 2,2'-(1,2-ethanediyl)bis- lies in harnessing its structural features to create molecules with specific biomimetic functions. The flexible linker could allow the two thiophene rings to adopt conformations that mimic the binding domains of natural substrates for enzymes or receptors. This could lead to the development of new therapeutic agents or diagnostic tools.

Furthermore, the electronic properties of the thiophene units can be utilized in the design of bio-inspired sensors. For instance, the interaction of the thiophene rings with specific biomolecules could induce a change in the electronic or optical properties of the compound, forming the basis of a biosensor. The development of electrocatalysts for CO2 reduction has also drawn inspiration from biological systems, a field where the electrochemical properties of thiophene derivatives could be advantageous. chimia.chresearchgate.net

| Bio-Inspired Application | Rationale for using Thiophene, 2,2'-(1,2-ethanediyl)bis- |

| Enzyme Inhibition | Potential to mimic the structure of natural enzyme substrates. |

| Biosensing | Changes in electronic/optical properties upon binding to target biomolecules. |

| Electrocatalysis | Tunable redox properties inspired by metalloenzymes. ucl.ac.uk |

Sustainable Chemistry and Circular Economy Considerations in Lifecycle Analysis

The principles of sustainable chemistry and the concept of a circular economy are increasingly important in the chemical sciences. mdpi.comamericanchemistry.com This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A lifecycle assessment (LCA) of new chemical compounds is crucial for evaluating their environmental impact. mdpi.com

For Thiophene, 2,2'-(1,2-ethanediyl)bis-, future research should focus on developing sustainable synthetic routes. This could involve the use of renewable starting materials, greener solvents, and catalytic methods to improve atom economy and reduce waste. The Paal-Knorr and Gewald reactions are conventional methods for thiophene synthesis, but they can involve harsh conditions. nih.gov Exploring alternative, more environmentally benign synthetic pathways is a key research direction.

In the context of a circular economy, the entire lifecycle of materials containing Thiophene, 2,2'-(1,2-ethanediyl)bis- needs to be considered, from production to end-of-life. americanchemistry.com For polymers and materials derived from this compound, designing for recyclability or biodegradability will be essential. Recent studies on thiophene-based surfactants have highlighted the importance of balancing performance with environmental impact, demonstrating that while these compounds can have good biodegradability, their synthesis can have a negative environmental footprint. mdpi.com This underscores the need for a holistic approach to the design and lifecycle management of thiophene-based materials.

| Sustainability Aspect | Research Focus for Thiophene, 2,2'-(1,2-ethanediyl)bis- |

| Green Synthesis | Development of catalytic and solvent-free reaction conditions. |

| Renewable Feedstocks | Exploration of bio-based precursors for thiophene synthesis. |

| Lifecycle Assessment | Evaluation of environmental impact from synthesis to disposal. mdpi.com |

| Recyclability/Biodegradability | Design of polymers and materials for a circular economy. |

Emerging Applications in Smart Materials and Responsive Systems

Smart materials are materials that can respond to external stimuli, such as light, heat, or chemical environment, by changing their properties. Thiophene-based materials have shown significant promise in this area due to their tunable electronic and optical characteristics. numberanalytics.com

The unique structure of Thiophene, 2,2'-(1,2-ethanediyl)bis- makes it an interesting candidate for the development of novel smart materials. The flexible ethane (B1197151) bridge could allow for conformational changes in response to stimuli, leading to changes in the electronic coupling between the two thiophene rings. This could be exploited in the design of chemo- or thermo-responsive sensors.

Recent research has demonstrated that certain dithiophene derivatives can exhibit stimulus-responsive luminescence. nih.govresearchgate.net For example, some dithiophene aldehyde/ketone derivatives act as molecular rotors whose luminescence properties are sensitive to their environment, such as the presence of water. nih.govresearchgate.net This opens up possibilities for using Thiophene, 2,2'-(1,2-ethanediyl)bis- as a core structure for developing new fluorescent probes and sensors. Furthermore, the incorporation of this compound into polymer backbones could lead to the creation of smart polymers with applications in areas such as drug delivery, self-healing materials, and soft robotics.

| Smart Material Application | Underlying Principle |

| Chemo-responsive Sensors | Stimulus-induced conformational changes affecting electronic properties. |

| Stimulus-Responsive Luminescence | Environmental effects on the excited states of the molecule. nih.govresearchgate.net |

| Smart Polymers | Integration into polymer chains to impart responsive behavior. |

Q & A

Basic: What safety protocols are essential when handling Thiophene, 2,2'-(1,2-ethanediyl)bis- in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- First Aid Measures :

- Storage : Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers). Avoid dust formation .

Basic: What synthetic routes are reported for Thiophene, 2,2'-(1,2-ethanediyl)bis-?

Answer:

- Cross-Coupling Reactions : Utilize palladium-catalyzed Suzuki-Miyaura or Stille couplings to link thiophene moieties to ethanediyl backbones. For example, 2-thienylboronic acid can react with ethylene dihalides under inert atmospheres .

- Solvent Selection : Ethanol or acetonitrile is preferred for solubility and reaction efficiency. Reflux conditions (70–90°C) are typical .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol yields high-purity product .

Advanced: How can researchers resolve contradictions in physicochemical data (e.g., melting point, stability) across studies?

Answer:

- Independent Validation : Reproduce experiments using standardized protocols (e.g., DSC for melting point, TGA for thermal stability) .

- Analytical Consistency : Compare results with high-quality crystallographic data (e.g., CCDC 1983315 for related thiophene-quinoxaline derivatives) to identify structural influences on properties .

- Data Gaps : Note that limited stability/reactivity data exist for this compound. Perform controlled degradation studies under varying pH, temperature, and UV exposure .

Advanced: What methodologies are recommended for characterizing the crystal structure of Thiophene, 2,2'-(1,2-ethanediyl)bis- derivatives?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths, angles, and packing motifs. For example, SC-XRD at 120 K achieved a data-to-parameter ratio of 22.1 in a related ruthenium-thiophene complex .

- CCDC Validation : Cross-reference with databases (e.g., CCDC 1983315) to confirm structural motifs like π-π stacking or hydrogen bonding .

- Complementary Techniques : Pair with DFT calculations to validate electronic structures and intermolecular interactions .

Advanced: How can the flame-retardant potential of Thiophene, 2,2'-(1,2-ethanediyl)bis- be evaluated?

Answer:

- Thermogravimetric Analysis (TGA) : Measure thermal decomposition onset temperatures and char residue formation. Compare with brominated analogs like Saytex BT 93 (decomposition >300°C) .

- Cone Calorimetry : Assess heat release rate (HRR) and smoke production in polymer composites (e.g., PET or PBT blends) .

- Mechanistic Studies : Use FTIR or GC-MS to identify decomposition products (e.g., HBr, sulfur oxides) contributing to flame inhibition .

Advanced: What strategies improve reaction yields in synthesizing stereoisomers of Thiophene, 2,2'-(1,2-ethanediyl)bis-?

Answer:

- Stereocontrol : Employ chiral catalysts (e.g., Pd-BINAP complexes) to favor trans-isomers, as seen in analogous ethylene-linked thiophenes .

- Reaction Monitoring : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to track enantiomeric excess during synthesis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .

Advanced: How can computational methods aid in predicting the reactivity of Thiophene, 2,2'-(1,2-ethanediyl)bis-?

Answer:

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfur atoms in thiophene rings are prone to electrophilic substitution .

- Molecular Dynamics (MD) : Model aggregation behavior in solvents to optimize reaction conditions (e.g., solubility in acetonitrile vs. chloroform) .

- QSAR Models : Correlate structural descriptors (e.g., Hammett constants) with experimental data to design derivatives with enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.